4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one
CAS No.:
Cat. No.: VC20148014
Molecular Formula: C10H11N3O3
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O3 |
|---|---|
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | 6-[[5-(hydroxymethyl)furan-2-yl]methylamino]-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C10H11N3O3/c14-6-8-2-1-7(16-8)5-12-9-3-4-11-10(15)13-9/h1-4,14H,5-6H2,(H2,11,12,13,15) |
| Standard InChI Key | PHBJRSFXAFRHDC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(OC(=C1)CO)CNC2=CC=NC(=O)N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrimidin-2(1H)-one core linked via an amino group to a 5-(hydroxymethyl)furan-2-ylmethyl moiety. The pyrimidine ring provides a planar, aromatic system conducive to π-π interactions, while the hydroxymethyl-furan subunit introduces stereoelectronic complexity. The IUPAC name, 6-[[5-(hydroxymethyl)furan-2-yl]methylamino]pyrimidin-4-ol, reflects this arrangement.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₃ |
| Molecular Weight | 221.21 g/mol |
| CAS Number | 1333466-51-5 |
| Solubility | Not fully characterized |
| Melting Point | Data unavailable |
The hydroxymethyl group on the furan ring enhances hydrophilicity, potentially improving aqueous solubility compared to unsubstituted furans .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Condensation Reaction: 5-Hydroxymethylfurfural reacts with a pyrimidine derivative (e.g., 2-aminopyrimidin-4-ol) in methanol under basic conditions (magnesium methanolate, 55°C, 3 hours) .
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Reduction: Sodium borohydride reduces intermediate Schiff bases at 20°C for 30 minutes, yielding the target compound .
Table 2: Reaction Conditions and Reagents
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Magnesium methanolate | 55°C, 3h, methanol | - |
| 2 | Sodium tetrahydroborate | 20°C, 0.5h, methanol | - |
Yield data are unspecified in available literature, suggesting opportunities for process optimization .
Mechanistic Considerations
The first step likely involves nucleophilic attack by the pyrimidine amine on the aldehyde group of 5-hydroxymethylfurfural, forming an imine intermediate. Subsequent borohydride reduction stabilizes the amine linkage. Stereochemical outcomes remain unstudied but could influence biological activity.
| Supplier | Purity | Price (2025) |
|---|---|---|
| Parchem | >95% | Inquiry |
| VulcanChem | >90% | $5.00/100mg |
Future Directions and Challenges
Research Priorities
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Pharmacological Profiling: Systematic in vitro screening against bacterial and cancer models.
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Structure-Activity Relationships: Modifying the hydroxymethyl group to optimize bioavailability.
-
Synthetic Scalability: Developing catalytic methods to improve yield and reduce waste.
Regulatory Considerations
As a research-grade compound, regulatory approval for clinical use remains distant. Preclinical safety assessments (e.g., Ames test, hepatotoxicity screening) are essential next steps .
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